Cas no 1805051-89-1 (3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine)

3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine 化学的及び物理的性質
名前と識別子
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- 3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine
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- インチ: 1S/C7H6BrF2NO2/c8-2-4-3(6(9)10)1-5(12)11-7(4)13/h1,6H,2H2,(H2,11,12,13)
- InChIKey: UXZUCSNWZQOHBU-UHFFFAOYSA-N
- ほほえんだ: BrCC1=C(NC(C=C1C(F)F)=O)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 0.3
- トポロジー分子極性表面積: 49.3
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024004612-500mg |
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine |
1805051-89-1 | 97% | 500mg |
$1,068.20 | 2022-04-01 | |
Alichem | A024004612-1g |
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine |
1805051-89-1 | 97% | 1g |
$1,848.00 | 2022-04-01 | |
Alichem | A024004612-250mg |
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine |
1805051-89-1 | 97% | 250mg |
$666.40 | 2022-04-01 |
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine 関連文献
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Jien Wu,Hai-Bao Zhang,Jin-Ling Xu,Russell J. Cox,Thomas J. Simpson,Lian-Hui Zhang Chem. Commun., 2010,46, 333-335
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Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
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Huong Giang T. Nguyen,Mitchell H. Weston,Omar K. Farha,Joseph T. Hupp,SonBinh T. Nguyen CrystEngComm, 2012,14, 4115-4118
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Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridineに関する追加情報
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine: A Comprehensive Overview
3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine (CAS No. 1805051-89-1) is a complex organic compound with a unique structure that has garnered attention in various fields of chemistry and materials science. This compound, characterized by its pyridine ring with multiple substituents, exhibits intriguing properties that make it a subject of interest for researchers and industry professionals alike. In this article, we delve into the structural features, synthesis methods, applications, and recent advancements related to this compound.
The molecular structure of 3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine is defined by a pyridine ring with hydroxyl groups at positions 2 and 6, a bromomethyl group at position 3, and a difluoromethyl group at position 4. This arrangement imparts the compound with unique electronic and steric properties. Recent studies have highlighted its potential as a precursor in the synthesis of advanced materials, such as coordination polymers and metal-organic frameworks (MOFs). The presence of hydroxyl groups enhances its ability to form hydrogen bonds, which is crucial for self-assembly processes in these materials.
One of the most significant developments in the synthesis of 3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine involves the use of microwave-assisted reactions. This method has been shown to significantly reduce reaction times while maintaining high yields. Researchers have also explored the use of green chemistry principles in its production, such as employing biodegradable solvents and minimizing waste generation. These advancements not only enhance the efficiency of synthesis but also align with global sustainability goals.
The applications of 3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine are diverse and expanding rapidly. In the field of catalysis, it has been utilized as a ligand in transition metal complexes, demonstrating exceptional catalytic activity in reactions such as alkene epoxidation and C-H activation. Its ability to coordinate with metal ions makes it a valuable component in designing heterogeneous catalysts with enhanced stability and selectivity.
In materials science, this compound has found applications in the development of stimuli-responsive materials. For instance, its hydroxyl groups enable responsiveness to environmental changes such as pH and temperature. Recent research has focused on incorporating this compound into hydrogels and polymer networks for biomedical applications, including drug delivery systems and tissue engineering scaffolds.
The safety profile of 3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine is another critical aspect that requires attention. While it is not classified as a hazardous substance under standard conditions, proper handling procedures are recommended due to its chemical reactivity. Occupational exposure limits and storage guidelines have been established to ensure safe usage in industrial settings.
In conclusion, 3-(Bromomethyl)-4-(difluoromethyl)-2,6-dihydroxypyridine (CAS No. 1805051-89-1) stands out as a versatile compound with promising applications across multiple disciplines. Its unique structure and functional groups continue to drive innovative research directions, particularly in areas such as catalysis and materials science. As advancements in synthetic methodologies and application development progress, this compound is poised to play an increasingly important role in both academic research and industrial applications.
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